molecular formula C18H22O7 B11054290 methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate CAS No. 889952-84-5

methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate

Cat. No.: B11054290
CAS No.: 889952-84-5
M. Wt: 350.4 g/mol
InChI Key: SUCOMIFIMIQSRV-UHFFFAOYSA-N
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Description

Methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate is a complex organic compound with the molecular formula C16H20O6. It is known for its unique structure, which includes a pyran ring and multiple methoxy groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate typically involves the esterification of 3,4-dimethoxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality allow it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-dimethoxyphenylacetate
  • 3,4-Dimethoxybenzeneacetic acid methyl ester
  • Methyl homoveratrate

Uniqueness

Methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate is unique due to its pyran ring structure, which is not commonly found in similar compounds. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry[8][8].

Properties

CAS No.

889952-84-5

Molecular Formula

C18H22O7

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 2-[2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxooxan-3-yl]acetate

InChI

InChI=1S/C18H22O7/c1-18(2)16(20)11(9-14(19)24-5)15(25-17(18)21)10-6-7-12(22-3)13(8-10)23-4/h6-8,11,15H,9H2,1-5H3

InChI Key

SUCOMIFIMIQSRV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(C(OC1=O)C2=CC(=C(C=C2)OC)OC)CC(=O)OC)C

Origin of Product

United States

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